molecular formula C15H16O B14114215 Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- CAS No. 53039-51-3

Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-

Cat. No.: B14114215
CAS No.: 53039-51-3
M. Wt: 212.29 g/mol
InChI Key: LJVVELIHWFQXGL-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- (IUPAC name), is a substituted aromatic compound featuring a benzene ring with two distinct substituents: a (4-methoxyphenyl)methyl group at position 1 and a methyl group at position 3. The 4-methoxyphenyl moiety introduces electron-donating methoxy (-OCH₃) and aromatic characteristics, while the methyl group enhances hydrophobicity.

Properties

CAS No.

53039-51-3

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-4-[(3-methylphenyl)methyl]benzene

InChI

InChI=1S/C15H16O/c1-12-4-3-5-14(10-12)11-13-6-8-15(16-2)9-7-13/h3-10H,11H2,1-2H3

InChI Key

LJVVELIHWFQXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- typically involves the reaction of 4-methoxybenzyl chloride with 3-methylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Key Reactions:

Reaction TypeReagents/ConditionsProduct(s)Notes
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at activated positionsDominant para substitution due to steric blocking of ortho sites by methyl groups.
Sulfonation H₂SO₄, SO₃Sulfonic acid derivativesReversible reaction; sulfonation favors meta to methyl groups due to steric effects.
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Haloarenes (e.g., chloro- or bromo-substituted)Bromination exhibits higher regioselectivity for activated positions compared to chlorination .

Reduction and Oxidation

The methyl group and methoxyphenylmethyl moiety exhibit distinct stability under redox conditions:

Reduction:

  • Catalytic Hydrogenation :

    • The benzene ring resists reduction under standard H₂/Pd conditions.

    • Selective reduction of functional groups (e.g., nitro to amine) may occur if introduced via prior reactions .

Oxidation:

  • Methyl Group Oxidation :

    • Under strong oxidants (KMnO₄/H₂SO₄), the methyl group at position 3 oxidizes to a carboxylic acid (–COOH).

    • Methoxy groups remain stable under mild oxidative conditions .

Cross-Coupling Reactions

The compound can participate in transition-metal-catalyzed couplings if functionalized with halides:

Example Pathway:

  • Bromination (as above) introduces a bromine atom.

  • Suzuki Coupling :

    • Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives .

ReactionReagentsProductYieldReference
Bromination → Suzuki CouplingBr₂/FeBr₃; Pd catalystBiaryl analog~75% (estimated)

Friedel-Crafts Alkylation:

  • A proposed synthesis involves reacting 4-methoxybenzyl chloride with toluene derivatives in the presence of AlCl₃ .

  • Key intermediate: 4-methoxybenzyl carbocation , stabilized by resonance .

Schlenk Techniques:

  • Organometallic intermediates (e.g., Grignard reagents) enable functionalization of the methyl group .

Spectroscopic Characterization

Reaction products are validated via:

  • ¹H NMR : Distinct signals for methoxy (–OCH₃ at δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

  • IR Spectroscopy : Stretching frequencies for C–O (methoxy, ~1250 cm⁻¹) and C–H (aromatic, ~3030 cm⁻¹) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposition above 250°C, with cleavage of the methoxyphenylmethyl group.

  • pH Sensitivity : Stable in neutral conditions; demethylation of –OCH₃ occurs under strong acidic/basic conditions .

Scientific Research Applications

Chemistry: Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also serve as a model compound for understanding the interactions between aromatic molecules and biological macromolecules.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzene, 1-methyl-3-[(4-methylphenyl)methyl] (CAS 21895-16-9)

  • Structure : Differs by replacing the 4-methoxyphenyl group with a 4-methylphenyl group.
  • Molecular Formula : C₁₅H₁₆ (MW = 196.29 g/mol).
  • Key Contrasts: The absence of the methoxy group reduces polarity and electron-donating effects, impacting solubility and reactivity. This compound is more hydrophobic, favoring nonpolar solvents .

Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl] (CAS 1280647-32-6)

  • Structure : Features bromo and chloro substituents alongside a (4-methoxyphenyl)methoxy group.
  • Molecular Formula : C₁₅H₁₄BrClO₂ (MW = 357.63 g/mol).
  • Key Contrasts : Halogen atoms increase molecular weight and introduce steric hindrance. The compound’s reactivity is dominated by electrophilic halogen substituents, unlike the inert methyl group in the target compound .

trans-Anethole (1-Methoxy-4-(prop-1-enyl)benzene)

  • Structure : A para-substituted benzene with a methoxy group and propenyl chain.
  • Molecular Formula : C₁₀H₁₂O (MW = 148.20 g/mol).
  • Key Contrasts : The propenyl group enables conjugation and UV activity, making it suitable for flavoring agents. The target compound’s benzyl and methyl groups lack this conjugation, limiting similar applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity Boiling Point (°C, estimated) Solubility
Target Compound 212.29 Moderate 280–310 Low in water
1-Methyl-3-[(4-methylphenyl)methyl] 196.29 Low 250–280 Insoluble in water
trans-Anethole 148.20 Moderate 234–237 Low in water
  • Polarity : The target compound’s methoxy group increases polarity compared to its methyl-substituted analogue but remains less polar than trans-Anethole due to the bulky benzyl group.
  • Solubility : All compounds exhibit low water solubility, but the target compound may dissolve better in polar aprotic solvents (e.g., DMSO) due to its methoxy group .

Biological Activity

Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

1. Antibacterial Activity

Research has indicated that compounds similar to Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- exhibit significant antibacterial properties. A study conducted by examining various monomeric alkaloids reported that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Bacterial Strain
Compound A (similar structure)3.125E. coli
Compound B25S. aureus
Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-TBDTBD

2. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. For instance, derivatives of similar structures have demonstrated effectiveness against Candida albicans and other fungal strains. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Fungal Strain
Compound C (related structure)10C. albicans
Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-TBDTBD

Case Study 1: Synthesis and Evaluation

A study focused on the synthesis of benzylidene derivatives similar to Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-. The synthesized compounds were evaluated for their biological activities, revealing promising results against various pathogens. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on compounds related to Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity while certain substitutions reduced toxicity .

Research Findings

Recent investigations have utilized computational methods to predict the biological activity of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-. Quantum computational studies have provided insights into the electronic properties that correlate with biological efficacy .

Table 3: Computational Analysis Results

PropertyValue
HOMO Energy Level-6.2902 eV
LUMO Energy Level-2.0169 eV
Band Gap4.2733 eV

These findings suggest that the compound's electronic configuration plays a crucial role in its interaction with biological targets.

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